molecular formula C14H11FO B14122267 2-(1-(2-Fluorophenyl)vinyl)phenol

2-(1-(2-Fluorophenyl)vinyl)phenol

Cat. No.: B14122267
M. Wt: 214.23 g/mol
InChI Key: UMTGEVYKVYAFSB-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(1-(2-Fluorophenyl)vinyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield alcohols.

Scientific Research Applications

2-(1-(2-Fluorophenyl)vinyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-(2-Fluorophenyl)vinyl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the vinyl and phenol groups can participate in various chemical reactions. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar compounds to 2-(1-(2-Fluorophenyl)vinyl)phenol include other fluorophenyl derivatives and vinyl phenols. For example:

    2-(1-(4-Fluorophenyl)vinyl)phenol: Similar structure but with the fluorine atom in the para position.

    2-(1-(2-Chlorophenyl)vinyl)phenol: Similar structure but with a chlorine atom instead of fluorine.

    2-(1-(2-Fluorophenyl)ethyl)phenol: Similar structure but with an ethyl group instead of a vinyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

IUPAC Name

2-[1-(2-fluorophenyl)ethenyl]phenol

InChI

InChI=1S/C14H11FO/c1-10(11-6-2-4-8-13(11)15)12-7-3-5-9-14(12)16/h2-9,16H,1H2

InChI Key

UMTGEVYKVYAFSB-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1O)C2=CC=CC=C2F

Origin of Product

United States

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